molecular formula C7H18NO8Sb B087149 Glucantime CAS No. 133-51-7

Glucantime

Cat. No.: B087149
CAS No.: 133-51-7
M. Wt: 365.98 g/mol
InChI Key: XOGYVDXPYVPAAQ-SESJOKTNSA-M
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Mechanism of Action

Target of Action

Meglumine antimoniate, also known as Glucantime, is primarily used to treat leishmaniasis . The primary targets of this compound are the protozoan parasites of the genus Leishmania . These parasites are responsible for causing visceral, mucocutaneous, and cutaneous leishmaniasis .

Mode of Action

It is believed that the compound may inhibit the parasite’s glycolytic and fatty acid oxidative activity . This results in decreased reducing equivalents for antioxidant defense and decreased synthesis of adenosine triphosphate . Additionally, pentavalent antimonials like meglumine antimoniate are known to bind to polypeptides and inhibit DNA topoisomerase glycolytic enzymes and fatty acid beta-oxidation .

Biochemical Pathways

Meglumine antimoniate affects the biochemical pathways of the Leishmania parasites. It inhibits the glycolytic enzymes and fatty acid beta-oxidation . This disruption of the parasite’s energy production pathways leads to a decrease in the synthesis of adenosine triphosphate , which is essential for the parasite’s survival and proliferation .

Pharmacokinetics

When given as an injection of 10 mg/kg intramuscularly, it achieves peak levels of approximately 10 mg/L 2 hours after injection . Most of the antimony is eliminated rapidly, mainly via the urine .

Result of Action

The action of meglumine antimoniate results in the inhibition of the Leishmania parasites’ energy production pathways, leading to their death . This results in the reduction of the parasitic load in the host, thereby alleviating the symptoms of leishmaniasis .

Action Environment

The efficacy and stability of meglumine antimoniate can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the levels of trivalent antimony (Sb (III)), a form of antimony associated with the toxic side-effects of the drug . Furthermore, the presence of naturally Sb-resistant strains of Leishmania can lead to treatment failure .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Meglumine antimoniate is synthesized by reacting antimony pentoxide with meglumine in an aqueous solution . The reaction involves the dropwise addition of meglumine aqueous solution to antimony pentoxide colloidal solution. The mass ratio of meglumine to antimony pentoxide ranges from 1:0.5 to 1:3. The pH of the reaction mixture is adjusted to between 4.0 and 9.0, and the reaction temperature is maintained between 30°C and 120°C .

Industrial Production Methods: Industrial production of meglumine antimoniate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product. Refinement processes are employed to obtain the desired quality of meglumine antimoniate .

Comparison with Similar Compounds

Meglumine antimoniate stands out due to its specific interactions with ligands and its efficacy in treating different forms of leishmaniasis.

Properties

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEGLUMINE ANTIMONIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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